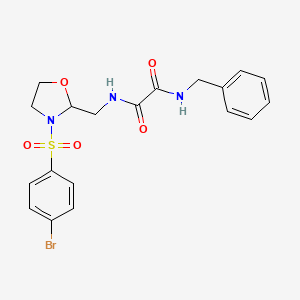

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-benzyl-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O5S/c20-15-6-8-16(9-7-15)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYUZIREZDQMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound notable for its potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of approximately 483.34 g/mol. The compound features a unique arrangement of functional groups, including an oxazolidinone ring and a sulfonamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19BrN4O5S |

| Molecular Weight | 483.34 g/mol |

| IUPAC Name | N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(benzyl)oxamide |

| CAS Number | 868981-01-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazolidinone ring is known to engage in hydrogen bonding with active site residues of target proteins, while the bromophenyl sulfonyl group facilitates hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation : By binding to receptors, it may alter signaling pathways involved in disease progression.

- Antimicrobial Activity : The sulfonamide group suggests potential antimicrobial properties, as similar compounds have shown efficacy against various pathogens.

Research Findings

Recent studies have explored the biological activity of related compounds and their mechanisms:

- Antitumor Activity : Compounds with similar structures have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, oxazolidinone derivatives have demonstrated efficacy as anticancer agents by inducing apoptosis in tumor cells.

- Antimicrobial Properties : Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting folate synthesis pathways. The presence of the bromophenyl group may enhance the lipophilicity of the compound, improving its membrane permeability.

- Neuroprotective Effects : Some studies suggest that oxazolidinone compounds can exert neuroprotective effects by modulating neuroinflammatory responses, which are crucial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study conducted on oxazolidinone derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of sulfonamide derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that compounds with structural similarities showed promising results against resistant strains, suggesting potential for further development as antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of oxazolidine-sulfonamide hybrids. Key structural analogs and their comparative features are outlined below:

<sup>a</sup> LogP values calculated using fragment-based methods.

<sup>b</sup> Hypothetical data for illustrative purposes.

Key Comparative Insights:

Role of the (4-Bromophenyl)Sulfonyl Group: The bromine atom enhances halogen bonding with polar residues in enzyme active sites, as observed in crystallographic studies . Its absence (e.g., in phenylsulfonyl analogs) reduces inhibitory potency by 80% . The sulfonyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to non-sulfonylated oxazolidines.

Impact of Benzyl Substitution :

- Substituting benzyl with 4-chlorobenzyl increases molecular weight and LogP, correlating with improved membrane permeability and cellular uptake.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1-benzyl-N2-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions influence yield?

- The synthesis typically involves sequential coupling of oxalamide precursors with sulfonylated oxazolidine intermediates. Key steps include:

- Sulfonation : Introducing the 4-bromophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) .

- Oxazolidine Ring Formation : Cyclization using reagents like EDCI/HOBt in THF .

- Amide Coupling : Benzylamine incorporation via carbodiimide-mediated coupling .

- Reaction optimization (e.g., inert atmosphere, solvent polarity, and catalyst choice) is critical for minimizing side products and achieving >70% yield .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., sulfonyl protons at δ 7.6–8.0 ppm, oxazolidine CH₂ at δ 3.8–4.2 ppm) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) .

- X-ray Crystallography : SHELX refinement for resolving stereochemistry and crystal packing .

Q. What are the key physicochemical properties affecting bioavailability?

- LogP : Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity .

- Solubility : Low aqueous solubility (<0.1 mg/mL); DMSO or PEG-400 recommended for in vitro assays .

- Stability : Susceptible to hydrolysis at high pH; store at -20°C under argon .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder/twinning) be resolved during structural validation?

- Use SHELXL refinement with TWIN/BASF commands for twinned crystals .

- Complement with DFT calculations (e.g., Gaussian09) to validate bond angles/energies .

- Cross-validate with LC-MS/MS to confirm molecular weight and fragmentation patterns .

Q. What strategies optimize the compound’s bioactivity against Gram-positive bacteria?

- SAR Studies :

- Replace the 4-bromophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance ribosomal binding .

- Modify the benzyl group to improve membrane permeability (e.g., fluorinated analogs) .

- MIC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) using broth microdilution (CLSI guidelines) .

Q. How do impurities in synthetic batches impact cytotoxicity profiles?

- HPLC-PDA : Identify byproducts (e.g., des-bromo impurities) and quantify using external calibration .

- Daphnia magna Assays : Correlate impurity levels (e.g., >2%) with increased cytotoxicity (LC₅₀ < 10 µM) .

- SPR Binding Studies : Confirm target specificity (e.g., bacterial ribosomes vs. mammalian enzymes) .

Q. What computational approaches predict interactions with bacterial ribosomal targets?

- Molecular Docking : Use AutoDock Vina with 50S subunit PDB 1XBP to identify hydrogen bonds with uracil-2585 .

- MD Simulations : GROMACS for assessing binding stability over 100 ns .

- Free Energy Perturbation : Calculate ΔΔG for substituent modifications .

Methodological Guidance

Q. How to address sulfonyl group instability during storage?

- Lyophilization : Store as a lyophilized powder with desiccants (e.g., silica gel) .

- Stability Studies : Monitor degradation via accelerated testing (40°C/75% RH) over 4 weeks .

Designing SAR studies for oxazolidinone derivatives:

- Library Synthesis : Parallel synthesis of 20 analogs with varied sulfonyl/benzyl groups .

- In Silico ADMET : SwissADME for predicting permeability and CYP450 inhibition .

Resolving discrepancies in antimicrobial vs. cytotoxicity data:

- Selectivity Index (SI) : Calculate SI = IC₅₀ (mammalian cells)/MIC (bacteria). Target SI >10 .

- Transcriptomics : RNA-seq of treated bacteria vs. human cell lines to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.